4-Iodo-2-phenylpyrazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

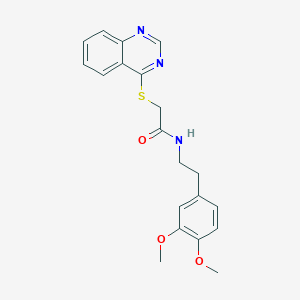

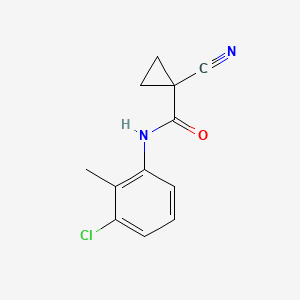

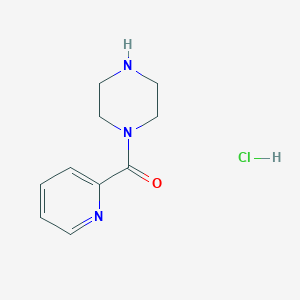

4-Iodo-2-phenylpyrazole-3-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are a type of nitrogen-containing heterocyclic compounds characterized by a five-membered ring structure with two adjacent nitrogen atoms and three carbon atoms . The compound is not widely available and its specific properties and applications are not well-documented .

Molecular Structure Analysis

The molecular structure of 4-Iodo-2-phenylpyrazole-3-carbaldehyde is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The exact structure and properties would need to be determined through further analysis.Scientific Research Applications

1. Application in Spin State Stabilization of Iron(II) Complexes

4-Phenylpyrazole-5-carbaldehyde derivatives have been utilized in the synthesis of mononuclear iron(II) complexes, which are stabilized in different spin states. This involves the use of polydentate acyclic ligands derived from 4-phenylpyrazole-5-carbaldehyde. These complexes exhibit varying spin states as confirmed by Mossbauer spectra and X-ray structure determination, indicating potential applications in materials science and molecular magnetism (Olguín, Jameson, & Brooker, 2011).

2. Role in Sonogashira-Type Cross-Coupling Reactions

5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, closely related to 4-Iodo-2-phenylpyrazole-3-carbaldehyde, have been used as precursors in Sonogashira-type cross-coupling reactions. These reactions yield various 5-alkynyl-1H-pyrazole-4-carbaldehydes, which have been transformed into different compounds, demonstrating their utility in synthetic organic chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).

3. Development of Asymmetric Imines and Mixed Metal Polynuclear Complexes

4-Phenyl-1H-pyrazoles substituted at various positions, including forms derived from 4-phenylpyrazole-5-carbaldehyde, have been synthesized to facilitate the creation of asymmetric imine ligands and mixed metal polynuclear complexes. This showcases their potential in the development of complex molecular architectures (Olguín & Brooker, 2011).

4. Synthesis of Copper(II) and Cobalt(II) Complexes

Compounds derived from 5-hydroxy-3-methyl-1-phenylpyrazole-4-carbaldehyde have been used in synthesizing Copper(II) and Cobalt(II) complexes. These complexes are characterized for their structural and magnetic properties, indicating their potential applications in coordination chemistry and materials science (Burlov et al., 2020).

5. Utilization in Grignard Reagent Reactions

1-Phenylpyrazol-4-ylmagnesium bromide, a compound related to 4-Iodo-2-phenylpyrazole-3-carbaldehyde, has been used in reactions with various aldehydes and halogenating agents. These reactions have led to the synthesis of a range of pyrazole derivatives, underlining their significance in organic synthesis (Brooklyn & Finar, 1969).

6. Knoevenagel Condensation Reactions in Ionic Liquids

4-Phenylpyrazole-5-carbaldehyde derivatives have been employed in Knoevenagel condensation reactions conducted in ionic liquids. These reactions have shown improved yields and reduced reaction times, demonstrating their potential in green chemistry applications (Hangarge, Jarikote, & Shingare, 2002).

properties

IUPAC Name |

4-iodo-2-phenylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-9-6-12-13(10(9)7-14)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYZYALWABUEAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)I)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-phenylpyrazole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)

![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2379526.png)

![1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2379534.png)

![(2R)-2-[(5,6-dichloro-2-methylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2379538.png)

![tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2379541.png)

![2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2379542.png)